molecular formula C23H25ClN2O2 B10987818 [4-(4-chlorophenyl)-4-hydroxypiperidino](1-isopropyl-1H-indol-3-yl)methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino](1-isopropyl-1H-indol-3-yl)methanone

Cat. No.: B10987818
M. Wt: 396.9 g/mol
InChI Key: KONXIJMUBZCEIF-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-4-hydroxypiperidinomethanone is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are crucial in pharmaceutical chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone involves multiple steps, typically starting with the preparation of the indole and piperidine precursors. The Fischer indole synthesis is a common method for preparing indole derivatives, involving the reaction of phenylhydrazine with ketones under acidic conditions . The piperidine moiety can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

4-(4-chlorophenyl)-4-hydroxypiperidinomethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling . The piperidine moiety can enhance the compound’s binding affinity and selectivity for these targets .

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-propan-2-ylindol-3-yl)methanone

InChI

InChI=1S/C23H25ClN2O2/c1-16(2)26-15-20(19-5-3-4-6-21(19)26)22(27)25-13-11-23(28,12-14-25)17-7-9-18(24)10-8-17/h3-10,15-16,28H,11-14H2,1-2H3

InChI Key

KONXIJMUBZCEIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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